5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a derivative of 1-H-pyrazole-3-carboxamide . It is part of a series of compounds that have been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . This is critical for FLT3 and CDK inhibition . More detailed synthesis procedures are not available in the search results.Scientific Research Applications
Antileukemic Activity
This compound has garnered attention due to its potential as an antileukemic agent. Researchers have explored its effects on leukemia cells, particularly in the context of chronic myeloid leukemia (CML). One of its isomers, 4-[(3-amino-4-methylphenyl)amino]methylphenyl-(4-methylpiperazin-1-yl)methanone , plays a crucial role in the synthesis of the well-known antileukemic drug imatinib . Imatinib targets specific tyrosine kinases, including the BCR-ABL fusion protein, which is characteristic of CML. The compound’s ability to inhibit these kinases has made it a valuable therapeutic option.
FLT3 Kinase Inhibition
FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase involved in hematopoiesis. Dysregulation of FLT3 is associated with acute myeloid leukemia (AML). Researchers have identified derivatives of this compound as potent FLT3 kinase inhibitors. For instance, 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-phenoxyphenyl)amino)piperidin-1-yl)-2-(dimethylamino)ethanone has demonstrated excellent FLT3 inhibition and antiproliferative activity . Targeting FLT3 is crucial for managing FLT3-ITD-positive AML.
CDK (Cyclin-Dependent Kinase) Inhibition
CDKs play a vital role in cell cycle regulation. Compounds related to our target have been investigated for their CDK inhibitory properties. The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole scaffold enhances CDK inhibition . CDK inhibitors are promising candidates for cancer therapy, as they disrupt cell division and proliferation.
Enantioselective Synthesis
The compound’s enantioselective synthesis has attracted interest. Researchers have developed a route using SN2 displacement of a chiral triflate with N-methylpiperazine. This process proceeds with high stereocontrol, resulting in the desired amino acid. The chiral triflate is prepared from readily available starting materials, making this approach practical and efficient .
Pyridine-Pyrrole Nucleus Exploration
Our compound features a pyridine[2,3-c]pyrrole nucleus. Researchers have synthesized it through six experimental steps and characterized it using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, MS, and X-ray diffraction. Understanding its structural properties contributes to broader knowledge of heterocyclic chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-22-9-11-23(12-10-22)17(26)7-8-24-14-20-18-16(19(24)27)13-21-25(18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJBWRJDVYJNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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